Methyl 3,5-diaminobenzoate

Description

BenchChem offers high-quality Methyl 3,5-diaminobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3,5-diaminobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

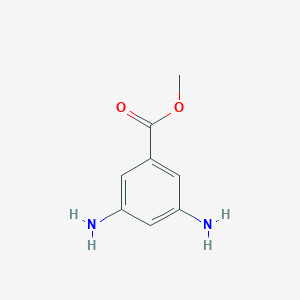

Structure

3D Structure

Properties

IUPAC Name |

methyl 3,5-diaminobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-12-8(11)5-2-6(9)4-7(10)3-5/h2-4H,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYWLDOMAEQHKJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90426654 | |

| Record name | Methyl 3,5-diaminobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1949-55-9 | |

| Record name | Methyl 3,5-diaminobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 3,5-diaminobenzoate: Synthesis, Characterization, and Applications

Foreword: Unveiling a Versatile Scaffolding Molecule

To the practicing researcher, synthetic chemist, and drug development professional, the value of a chemical intermediate is not merely in its structure, but in its potential. Methyl 3,5-diaminobenzoate (CAS No. 1949-55-9) represents a quintessential example of such a molecule. Its elegantly simple, yet highly functionalized, aromatic scaffold provides two nucleophilic amino groups and an electrophilic ester, presenting a trifecta of reactive sites for deliberate chemical modification. This guide moves beyond a simple recitation of properties; it aims to provide a comprehensive, field-tested understanding of this compound, grounded in the causality of its chemical behavior and the practicalities of its application. Herein, we explore the core physicochemical characteristics, robust synthetic protocols, reactivity profile, and key applications of Methyl 3,5-diaminobenzoate, empowering you to leverage its full potential in your research and development endeavors.

PART 1: Core Properties and Structural Characterization

A foundational understanding of a molecule begins with its intrinsic properties and the analytical methods used to confirm its identity and purity. Methyl 3,5-diaminobenzoate is typically a cream to yellow or brown crystalline powder.[1] Its structural integrity is confirmed through a combination of spectroscopic and physical data.

Physicochemical and Crystallographic Data

The fundamental properties of Methyl 3,5-diaminobenzoate are summarized below. This data is critical for reaction setup, solvent selection, and predicting physical behavior.

| Property | Value | Source(s) |

| CAS Number | 1949-55-9 | [1][2] |

| Molecular Formula | C₈H₁₀N₂O₂ | [1][3] |

| Molecular Weight | 166.18 g/mol | [1][3] |

| Appearance | Cream to yellow/brown crystals or powder | [1] |

| Melting Point | 130-136 °C | [1] |

| Boiling Point | 384.3 °C at 760 mmHg (Predicted) | |

| Solubility | Insoluble in water. Soluble in polar aprotic solvents (e.g., DMSO, DMF, NMP) and protic solvents like methanol, particularly with heating.[4] | |

| Density | ~1.26 g/cm³ |

A 2022 crystallographic study provided definitive insight into the solid-state structure of the molecule.[1][2] This information is invaluable for understanding intermolecular interactions and for computational modeling studies.

| Crystallographic Parameter | Value | Source(s) |

| Crystal System | Orthorhombic | [1][2] |

| Space Group | Pbca | [1][2] |

| Unit Cell Dimensions | a = 11.0571 Å, b = 8.1172 Å, c = 17.6080 Å | [2] |

Spectroscopic Signature for Quality Control

Verifying the identity and purity of Methyl 3,5-diaminobenzoate is a self-validating step crucial before its use in any synthetic sequence. The following spectroscopic data are characteristic of the compound.

NMR provides an unambiguous map of the molecular skeleton. The symmetry of the 3,5-disubstituted ring simplifies the aromatic region of the spectrum.

-

¹H NMR (Proton NMR): In a solvent like DMSO-d₆, the spectrum is expected to show four distinct signals:

-

A singlet for the methyl ester protons (-OCH₃).

-

A broad singlet for the four protons of the two amino groups (-NH₂). The chemical shift of these protons can be concentration-dependent and they may exchange with D₂O.

-

Two distinct signals for the aromatic protons. The proton at C4 (between the two amino groups) will appear as a triplet (or more accurately, a triplet-like multiplet), and the two equivalent protons at C2 and C6 will appear as a doublet (or doublet-like multiplet).

-

-

¹³C NMR (Carbon NMR): The proton-decoupled ¹³C NMR spectrum is expected to display five signals, corresponding to the five unique carbon environments in the molecule:

-

One signal for the methyl ester carbon (-OCH₃).

-

Four signals for the aromatic carbons (C1, C2/C6, C3/C5, C4).

-

One signal for the carbonyl carbon of the ester group (C=O).

-

| ¹³C NMR Predicted Chemical Shift (ppm) | Assignment |

| ~52 | -OCH₃ |

| ~105-110 | C2, C4, C6 |

| ~132 | C1 (ipso-ester) |

| ~150 | C3, C5 (ipso-amine) |

| ~167 | C=O (ester) |

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. The spectrum is dominated by absorptions from the amine, ester, and aromatic functionalities.

| Wavenumber (cm⁻¹) | Vibration Mode | Expected Intensity |

| 3450 - 3300 | N-H Stretch (asymmetric & symmetric) | Medium-Strong, two bands |

| 3100 - 3000 | Aromatic C-H Stretch | Medium |

| 2990 - 2850 | Aliphatic C-H Stretch (-CH₃) | Medium-Weak |

| ~1720 | C=O Stretch (ester carbonyl) | Strong, Sharp |

| 1640 - 1590 | N-H Bend and Aromatic C=C Stretch | Medium-Strong |

| ~1250 | C-O Stretch (ester) | Strong |

Mass spectrometry confirms the molecular weight of the compound. In Electron Ionization (EI) mode, the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight of approximately 166.18.[2] High-resolution mass spectrometry (HRMS) would provide a more precise mass, confirming the elemental composition of C₈H₁₀N₂O₂.

PART 2: Synthesis and Purification Protocols

Methyl 3,5-diaminobenzoate is not commonly found in nature and must be prepared synthetically. Two primary, reliable routes from commercially available starting materials are prevalent: the reduction of a dinitro precursor and the direct esterification of the corresponding carboxylic acid. The choice between them often depends on the scale of the synthesis and the available laboratory equipment.

Diagram: Core Synthetic Pathways

Caption: The two primary synthetic routes to Methyl 3,5-diaminobenzoate.

Protocol: Reduction of Methyl 3,5-dinitrobenzoate

This method is often preferred for its clean reaction profile and high yields. The starting material, methyl 3,5-dinitrobenzoate, can be readily prepared by the nitration of benzoic acid followed by esterification.[1] Catalytic hydrogenation is the method of choice for the reduction of the nitro groups, as it avoids the use of stoichiometric metal reductants and simplifies purification.[1][2]

Rationale: Palladium on carbon (Pd/C) is an excellent catalyst for the reduction of aromatic nitro groups due to its high activity and selectivity. The use of hydrogen gas makes the process atom-economical, with water being the only stoichiometric byproduct. A solvent system like THF/ethanol is chosen for its ability to dissolve the starting material and for its compatibility with the hydrogenation conditions.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of methyl 3,5-dinitrobenzoate (e.g., 3.0 g, 13.3 mmol) in a 1:1 mixture of dry THF (100 mL) and dry ethanol (100 mL) in a suitable hydrogenation flask, add 10% Pd/C catalyst (e.g., 1.2 g).[2]

-

Hydrogenation: Degas the flask and purge with hydrogen gas for 45 minutes. The reaction is then stirred vigorously under a positive pressure of hydrogen (a balloon is often sufficient for lab scale) for 48 hours at room temperature.[2]

-

Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material spot and the appearance of the more polar product spot.

-

Work-up and Isolation: Upon completion, the reaction mixture is carefully filtered through a pad of Celite-545 to remove the Pd/C catalyst. The filter cake should be washed with additional solvent (THF or ethanol) to recover all the product. Caution: The Pd/C catalyst can be pyrophoric upon drying; do not allow the filter cake to dry in the air. Keep it wet with solvent or water.

-

Purification: The combined filtrate is concentrated under reduced pressure using a rotary evaporator. The resulting residue can be poured into n-hexane (150 mL) to precipitate the product. The solid is then collected by filtration and dried in vacuo to afford the title compound as a brown powder (typical yield: >90%).[2]

Protocol: Esterification of 3,5-Diaminobenzoic Acid

This one-pot procedure is an effective alternative, starting from the corresponding carboxylic acid. The use of thionyl chloride (SOCl₂) in methanol is highly efficient as it converts the carboxylic acid into a highly reactive acid chloride intermediate in situ, which is immediately trapped by the methanol solvent.[1]

Rationale: Direct acid-catalyzed Fischer esterification requires forcing conditions to drive the equilibrium towards the product. The thionyl chloride method is often faster and proceeds under milder conditions. The gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), drive the reaction to completion.[1]

Step-by-Step Methodology:

-

Reaction Setup: Suspend 3,5-diaminobenzoic acid (1 equivalent) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. Cool the mixture to 0-5 °C in an ice bath.

-

Reagent Addition: Slowly add thionyl chloride (SOCl₂, ~1.5-2.0 equivalents) dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl gas. Perform this step in a well-ventilated fume hood.

-

Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux. The reaction is typically complete within a few hours, which can be confirmed by TLC.

-

Work-up and Isolation: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Purification: The resulting residue is carefully neutralized with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This may cause foaming due to CO₂ evolution. The product is then extracted into an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated in vacuo to yield the crude product. Further purification can be achieved by recrystallization, typically from an ethanol/water or ethyl acetate/hexane mixture.

PART 3: Reactivity Profile and Synthetic Utility

The synthetic value of Methyl 3,5-diaminobenzoate lies in the orthogonal reactivity of its functional groups. The two amino groups are nucleophilic and basic, while the ester is electrophilic. This allows for selective transformations, making it a powerful building block.

Diagram: Reactivity and Derivatization Map

Caption: Key chemical transformations of Methyl 3,5-diaminobenzoate.

Reactions at the Amino Groups

The two amino groups are the primary sites of reactivity. They are nucleophilic and can readily undergo reactions such as:

-

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base yields stable diamides. This is a common strategy to introduce diverse side chains.

-

Alkylation: Reaction with alkyl halides can lead to secondary or tertiary amines, though over-alkylation can be a challenge to control.

-

Diazotization: Treatment with nitrous acid (generated from NaNO₂ and HCl) at low temperatures converts the amino groups into diazonium salts. These are highly versatile intermediates that can be subsequently converted into a wide range of functional groups (e.g., -OH, -F, -Cl, -Br, -CN) via Sandmeyer or related reactions.

-

Polycondensation: As a diamine monomer, it can react with diacyl chlorides (like trimesoyl chloride, TMC) in a process called interfacial polymerization. This reaction is fundamental to the formation of thin-film composite membranes.[5]

Reactions at the Ester Group

The methyl ester group is susceptible to nucleophilic acyl substitution:

-

Hydrolysis (Saponification): Treatment with aqueous base (e.g., NaOH) followed by acidic workup will hydrolyze the ester to the parent 3,5-diaminobenzoic acid. This unmasks a carboxylic acid functionality, which can be useful for altering solubility or for further synthetic transformations.[1]

-

Transesterification: Heating with another alcohol in the presence of an acid or base catalyst can exchange the methyl group for a different alkyl group.

-

Amidation: Reaction with amines, typically at elevated temperatures, can convert the ester into an amide. This reaction is less common than acylation of the amino groups but is a viable transformation.

PART 4: Applications in Materials Science and Drug Development

The unique structure of Methyl 3,5-diaminobenzoate makes it a valuable component in both materials science and as a scaffold in medicinal chemistry.

Advanced Materials: Polyamide Membranes

A significant application of this molecule is in the fabrication of high-performance polyamide thin-film composite membranes for water desalination and purification.[5] In this context, 3,5-diaminobenzoic acid itself is a desirable monomer because its carboxylic acid group can enhance membrane properties. However, this group hinders the diffusion of the monomer during the interfacial polymerization process.[5]

The solution is to use Methyl 3,5-diaminobenzoate as a "masked" monomer. The ester allows the molecule to participate effectively in the interfacial polymerization with a co-monomer like trimesoyl chloride to form a dense polyamide layer. Subsequently, the methyl ester groups within the polymer can be partially hydrolyzed in-situ to unmask the desired carboxylic acid functionalities, enhancing properties like permeate flux without compromising the membrane's structural integrity.[5]

Medicinal Chemistry and Drug Design

In drug development, Methyl 3,5-diaminobenzoate serves as an important research intermediate and a versatile scaffold.[1] The 1,3,5-substitution pattern on the aromatic ring provides an ideal framework for creating libraries of compounds with three distinct points of diversity.

-

Scaffolding: The central phenyl ring acts as a rigid core.

-

Diversity Points: The two amino groups and the ester group (or the acid it can be hydrolyzed to) can be functionalized with different chemical moieties. This allows for the systematic exploration of the chemical space around the scaffold to optimize interactions with a biological target, such as a protein kinase C1 domain.[2]

-

Modulation of Properties: Derivatization of the amino groups can modulate properties like solubility, lipophilicity, and hydrogen bonding capacity, which are critical for pharmacokinetic and pharmacodynamic profiles.[1]

PART 5: Safety, Handling, and Storage

As with any chemical reagent, proper handling and storage are paramount to ensure safety and maintain the integrity of the compound.

-

Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid creating dust.

-

Storage: Store in a cool, dry place away from direct light. Keep the container tightly closed. Recommended storage temperature is often 2-8°C.[6]

-

Incompatibilities: The compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[7] The amino groups can react exothermically with strong acids, and the ester group can be hydrolyzed by strong bases.

-

Toxicology: Detailed toxicological data is limited. It should be handled as a potentially hazardous substance. Avoid ingestion, inhalation, and contact with skin and eyes.

References

-

Gardiner, J. M., Raftery, J., Beadham, I. G., Azarah, J. N., Abu-Foul, M. Y., Awadallah, A. M., & Morjan, R. Y. (2022). The crystal structure of methyl 3,5-diaminobenzoate, C8H10N2O2. Zeitschrift für Kristallographie - New Crystal Structures, 238(1), 1-3. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3,5-diaminobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

Baig, U., Waheed, A., Ahmad, H., et al. (2022). Synthesis of methyl 3,5-diaminobenzoate to develop polyamide thin film composite membrane for investigating the impact of in-situ methyl hydrolysis on its permeate flux and sulfate rejection. King Fahd University of Petroleum & Minerals. Retrieved from [Link]

-

ResearchGate. (n.d.). Effect of 3,5-Diaminobenzoic Acid Content, Casting Solvent, and Physical Aging on Gas Permeation Properties of Copolyimides Containing Pendant Acid Groups. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Methyl 3,5-diaminobenzoate | C8H10N2O2 | CID 7010431 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pure.kfupm.edu.sa [pure.kfupm.edu.sa]

- 6. METHYL 3,5-DIAMINOBENZOATE CAS#: 1949-55-9 [chemicalbook.com]

- 7. rsc.org [rsc.org]

physical and chemical properties of Methyl 3,5-diaminobenzoate

An In-Depth Technical Guide to Methyl 3,5-diaminobenzoate for Advanced Research Applications

Introduction

Methyl 3,5-diaminobenzoate is a highly functionalized aromatic compound of significant interest to researchers in organic synthesis, materials science, and drug development. Its molecular architecture, featuring a benzene ring symmetrically substituted with two nucleophilic amino groups and an ester functional group, makes it a versatile and valuable building block. The strategic placement of these groups allows for a wide array of chemical transformations, enabling the construction of complex molecular frameworks. This guide, intended for scientists and drug development professionals, provides a comprehensive overview of its physicochemical properties, spectroscopic signature, synthesis, purification, and key chemical reactions, grounded in authoritative data to support advanced research and application. Its utility as a monomer in the development of specialized polyamide membranes for desalination highlights its practical importance in cutting-edge materials science.[1]

Part 1: Physicochemical & Spectroscopic Profile

A thorough understanding of a compound's physical and analytical characteristics is fundamental to its successful application in research. This section details the core properties of Methyl 3,5-diaminobenzoate, providing the quantitative data necessary for experimental design and quality control.

Core Physicochemical Properties

The essential physical and chemical identifiers for Methyl 3,5-diaminobenzoate are summarized below. It is worth noting that the reported melting point can vary, which may be attributable to the purity of the material or the measurement technique employed.

| Property | Value | Source(s) |

| IUPAC Name | methyl 3,5-diaminobenzoate | [2] |

| Synonyms | 3,5-diaminobenzoic acid methyl ester | [3][4] |

| CAS Number | 1949-55-9 | [2][3][5] |

| Molecular Formula | C₈H₁₀N₂O₂ | [2][3] |

| Molecular Weight | 166.18 g/mol | [2][3] |

| Appearance | Brown to black solid | [6] |

| Melting Point | 131-134°C | [3][6] |

| Boiling Point | 384.3°C at 760 mmHg | [3] |

| Density | 1.26 g/cm³ | [3] |

| Water Solubility | Insoluble | [6] |

| Storage | 2-8°C, protect from light | [6] |

Advanced Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure. For a research professional, proficiency in interpreting this data is critical for reaction monitoring, quality assessment, and structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone technique for elucidating the precise atomic connectivity of organic molecules.[7] For Methyl 3,5-diaminobenzoate, the symmetry of the molecule leads to a relatively simple yet informative spectrum.

¹H NMR Analysis: The proton NMR spectrum, typically recorded in a solvent like DMSO-d₆, reveals four distinct signals. The protons at the C4 and C6 positions are chemically equivalent and appear as a doublet, while the single proton at C2 appears as a triplet due to coupling with the adjacent protons.[7]

¹³C NMR Analysis: The carbon NMR spectrum provides further confirmation of the molecular framework, showing distinct signals for the carbonyl, aromatic, and methyl carbons.[7]

| ¹H NMR Data (500 MHz, DMSO-d₆) | ¹³C NMR Data (126 MHz, DMSO-d₆) | ||

| Chemical Shift (δ) ppm | Assignment | Chemical Shift (δ) ppm | Assignment |

| 6.43 (d) | H-4 / H-6 (Aromatic) | 167.27 | C=O (Ester) |

| 6.02 (t) | H-2 (Aromatic) | 149.38 | C-3 / C-5 (Aromatic) |

| 4.99 (s, broad) | -NH₂ (Amine) | 130.54 | C-1 (Aromatic) |

| 3.74 (s) | -CH₃ (Methyl) | Additional aromatic signals expected | |

| Data sourced from BenchChem.[7] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of Methyl 3,5-diaminobenzoate is characterized by the vibrational frequencies of its amine and ester groups.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300-3500 | N-H Stretch (symmetric & asymmetric) | Primary Amine |

| 3000-3100 | C-H Stretch | Aromatic |

| 2850-2960 | C-H Stretch | Methyl |

| ~1700 | C=O Stretch | Ester |

| ~1600 | N-H Bend and C=C Stretch | Amine and Aromatic |

| 1100-1300 | C-O Stretch | Ester |

UV-Visible & Mass Spectrometry

-

UV-Visible Spectroscopy: The UV-Vis spectrum is influenced by the electronic transitions within the aromatic system and its substituents. Studies on the closely related 3,5-diaminobenzoic acid show absorption maxima that are sensitive to solvent polarity, a phenomenon expected to hold for the methyl ester.[8] This solvatochromism is due to changes in the dipole moment of the molecule upon electronic excitation.

-

Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. For Methyl 3,5-diaminobenzoate, the molecular ion peak [M]⁺ is expected at a mass-to-charge ratio (m/z) of approximately 166.18, corresponding to its molecular weight.[7]

Part 2: Synthesis & Purification

The reliable synthesis and effective purification of starting materials are paramount in research. This section outlines the primary synthetic routes to Methyl 3,5-diaminobenzoate and provides a detailed protocol for its purification.

Synthetic Pathways

There are two principal and efficient methods for the synthesis of Methyl 3,5-diaminobenzoate. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

-

Reduction of Methyl 3,5-dinitrobenzoate: This is a common and high-yielding approach. The dinitro precursor is readily reduced to the corresponding diamine. Catalytic hydrogenation using palladium on carbon (Pd/C) is a particularly "clean" method, as the byproducts (H₂O) are easily removed, simplifying workup.[7][9]

-

Esterification of 3,5-diaminobenzoic Acid: This route involves the direct conversion of the corresponding carboxylic acid to the methyl ester.

-

Acid-Catalyzed (Fischer) Esterification: Reacting the acid with methanol in the presence of a strong acid catalyst (e.g., H₂SO₄) is a standard method.[7]

-

Thionyl Chloride Method: A more reactive approach involves converting the carboxylic acid to a highly reactive acid chloride intermediate using thionyl chloride (SOCl₂), which is then immediately esterified by methanol. This method often provides higher yields because the byproducts (SO₂ and HCl) are gases, which drives the reaction to completion.[7]

-

Experimental Protocol: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds.[10] The principle relies on the differential solubility of the desired compound and its impurities in a suitable solvent at different temperatures.

Step-by-Step Methodology

-

Solvent Selection: The first step is to identify a suitable solvent. The ideal solvent should dissolve Methyl 3,5-diaminobenzoate poorly at low temperatures but readily at its boiling point. Ethanol, methanol, or a mixture of ethanol and water are often good starting points for moderately polar compounds.

-

Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture gently (e.g., on a hot plate) with stirring. Continue adding small portions of the hot solvent until the solid just completely dissolves. Using the minimum amount of solvent is critical for maximizing recovery.[11]

-

Decolorization (Optional): If the hot solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes, then proceed to hot filtration.

-

Hot Filtration (Optional): If insoluble impurities (including charcoal) are present, they must be removed while the solution is hot to prevent premature crystallization. Filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[11]

-

Crystallization: Remove the flask from the heat source and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals. Covering the flask can slow this process.[11]

-

Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for 15-30 minutes to induce maximum precipitation of the product.[11]

-

Collection and Washing: Collect the purified crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering soluble impurities.[12]

-

Drying: Continue to draw air through the crystals on the funnel to partially dry them. Transfer the solid to a watch glass and allow it to air dry completely, or place it in a vacuum oven at a temperature well below its melting point.

Sources

- 1. pure.kfupm.edu.sa [pure.kfupm.edu.sa]

- 2. Methyl 3,5-diaminobenzoate | C8H10N2O2 | CID 7010431 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. METHYL 3,5-DIAMINOBENZOATE - Safety Data Sheet [chemicalbook.com]

- 4. Methyl 3,5-diaminobenzoate, 99% | Fisher Scientific [fishersci.ca]

- 5. methyl 3,5-diaminobenzoate | CAS#:1949-55-9 | Chemsrc [chemsrc.com]

- 6. METHYL 3,5-DIAMINOBENZOATE CAS#: 1949-55-9 [m.chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mt.com [mt.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Solubility of Methyl 3,5-diaminobenzoate in Organic Solvents

This guide provides a comprehensive analysis of the solubility characteristics of Methyl 3,5-diaminobenzoate. It is intended for researchers, scientists, and professionals in drug development who utilize this compound as a building block in organic synthesis. This document delves into the theoretical principles governing its solubility, provides a framework for solvent selection, and offers a detailed, field-proven protocol for the experimental determination of its solubility.

Executive Summary

Methyl 3,5-diaminobenzoate is a pivotal intermediate in the synthesis of a wide array of complex molecules. A thorough understanding of its solubility in organic solvents is paramount for optimizing reaction conditions, designing efficient purification strategies, and developing robust formulation protocols. This guide addresses the current information gap on the quantitative solubility of this compound by providing a foundational understanding of its physicochemical properties and a practical, step-by-step methodology for its empirical determination.

Physicochemical Properties of Methyl 3,5-diaminobenzoate

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. Methyl 3,5-diaminobenzoate possesses a unique combination of functional groups that dictate its interactions with various solvents.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀N₂O₂ | [1] |

| Molecular Weight | 166.18 g/mol | [1][2] |

| Melting Point | 131-134 °C | [3] |

| Appearance | Brown to black solid | [3] |

| Water Solubility | Insoluble | [3][4] |

The key structural features influencing solubility are:

-

Aromatic Ring: The benzene ring is nonpolar and hydrophobic, which generally limits solubility in polar solvents like water.[5][6]

-

Amino Groups (-NH₂): The two primary amine groups are capable of acting as both hydrogen bond donors and acceptors. This imparts a degree of polarity to the molecule and allows for specific interactions with protic and other polar solvents.[7][8]

-

Methyl Ester Group (-COOCH₃): The methyl ester group is a polar functional group that can act as a hydrogen bond acceptor.[2]

The interplay of the hydrophobic aromatic core with the polar, hydrogen-bonding capable amino and ester groups results in a molecule with moderate overall polarity.

Theoretical Framework for Solubility in Organic Solvents

The principle of "like dissolves like" is a fundamental concept in predicting solubility. This principle suggests that a solute will have the highest solubility in a solvent with similar polarity and intermolecular forces.

Influence of Solvent Polarity

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are capable of hydrogen bonding and are expected to be effective at solvating Methyl 3,5-diaminobenzoate. The hydrogen atoms of the solvent's hydroxyl groups can interact with the lone pairs on the nitrogen and oxygen atoms of the solute, while the oxygen atoms of the solvent can accept hydrogen bonds from the amine groups.

-

Polar Aprotic Solvents (e.g., Acetone, Dimethylformamide, Dimethyl Sulfoxide): These solvents have dipole moments and can engage in dipole-dipole interactions. They can act as hydrogen bond acceptors but not donors. Their ability to dissolve Methyl 3,5-diaminobenzoate will depend on the strength of these interactions.

-

Nonpolar Solvents (e.g., Toluene, Hexane): These solvents primarily interact through weak van der Waals forces. Due to the polar nature of the amino and ester groups, the solubility of Methyl 3,5-diaminobenzoate in nonpolar solvents is expected to be low.

Hydrogen Bonding

The presence of two amine groups makes hydrogen bonding a dominant factor in the solubility of Methyl 3,5-diaminobenzoate. Solvents that can effectively disrupt the intermolecular hydrogen bonds within the crystal lattice of the solid solute and form new, stable hydrogen bonds with the solute molecules will be the most effective. Primary and secondary amines are known to engage in intermolecular association through hydrogen bonding.[7]

The following diagram illustrates the key factors influencing the solubility of Methyl 3,5-diaminobenzoate.

Caption: Factors influencing the solubility of Methyl 3,5-diaminobenzoate.

Experimental Determination of Solubility

Given the absence of extensive quantitative solubility data in the public domain, an empirical approach is necessary. The following is a robust, step-by-step protocol based on the widely accepted shake-flask method for determining equilibrium solubility.[9][10][11]

Objective

To determine the equilibrium solubility of Methyl 3,5-diaminobenzoate in a selection of organic solvents at a controlled temperature.

Materials and Equipment

-

Methyl 3,5-diaminobenzoate (high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or other suitable sealed containers

-

Analytical balance

-

Volumetric flasks and pipettes

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another validated analytical method.

Experimental Workflow

The following diagram outlines the experimental workflow for solubility determination.

Caption: Experimental workflow for solubility determination.

Detailed Protocol

-

Preparation of Standard Solutions: Prepare a series of standard solutions of Methyl 3,5-diaminobenzoate of known concentrations in a suitable solvent (in which it is freely soluble, e.g., methanol) to generate a calibration curve.

-

Sample Preparation:

-

Add an excess amount of solid Methyl 3,5-diaminobenzoate to several vials. The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium has been reached.

-

Accurately add a known volume of the test solvent to each vial.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed.

-

Allow the samples to equilibrate for a sufficient time (typically 24-72 hours). It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to ensure that the concentration of the dissolved solute has reached a plateau, confirming equilibrium.[9]

-

-

Sample Separation and Analysis:

-

After equilibration, remove the vials and allow the excess solid to settle.

-

Centrifuge the vials to further separate the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant and immediately filter it using a syringe filter to remove any remaining solid particles.[12]

-

Accurately dilute the filtered solution with a suitable solvent to bring the concentration within the range of the calibration curve.

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of Methyl 3,5-diaminobenzoate.[12]

-

-

Calculation:

-

Using the calibration curve, determine the concentration of the solute in the diluted sample.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of Methyl 3,5-diaminobenzoate in the test solvent at the specified temperature.

-

Data Interpretation and Application

The experimentally determined solubility data can be presented in a table for easy comparison across different solvents. This information is invaluable for:

-

Reaction Chemistry: Selecting an appropriate solvent that will dissolve the reactants to the desired concentration.

-

Crystallization and Purification: Identifying suitable solvent systems for recrystallization to obtain high-purity material.

-

Formulation Development: Choosing excipients and solvent systems that can deliver the active pharmaceutical ingredient (API) in a stable and bioavailable form.[13]

Conclusion

While publicly available quantitative data on the solubility of Methyl 3,5-diaminobenzoate in organic solvents is scarce, a systematic approach based on its physicochemical properties and established experimental protocols can provide the necessary insights for its effective use in research and development. By understanding the interplay of its structural features with solvent properties and by employing a rigorous experimental methodology, researchers can confidently determine its solubility profile and optimize their processes accordingly.

References

-

AxisPharm. Equilibrium Solubility Assays Protocol. [Link]

-

StudySmarter. Physical Properties of Amines: Alkyl, Aliphatic Amines. [Link]

-

World Health Organization (WHO). Annex 4: Guidance on equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. [Link]

-

PubChem - NIH. Methyl 3,5-diaminobenzoate | C8H10N2O2 | CID 7010431. [Link]

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

BYJU'S. Physical Properties of Amines. [Link]

-

NIH. Tailor-made solvents for pharmaceutical use? Experimental and computational approach for determining solubility in deep eutectic solvents (DES). [Link]

-

Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. [Link]

-

Chemistry LibreTexts. 23.1: Properties of amines. [Link]

-

Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

-

ResearchGate. Determination and prediction of solubilities of active pharmaceutical ingredients in selected organic solvents | Request PDF. [Link]

-

PubMed. Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation. [Link]

-

Chemistry LibreTexts. Advanced Properties of Amines. [Link]

-

Km Chemistry. Properties of Amines, basic character of amines and solubility. [Link]

-

King Fahd University of Petroleum & Minerals. Synthesis of methyl 3,5-diaminobenzoate to develop polyamide thin film composite membrane for investigating the impact of in-situ methyl hydrolysis on its permeate flux and sulfate rejection. [Link]

-

ResearchGate. The crystal structure of methyl 3,5-diaminobenzoate, C8H10N2O2. [Link]

-

ResearchGate. Effect of 3,5-Diaminobenzoic Acid Content, Casting Solvent, and Physical Aging on Gas Permeation Properties of Copolyimides Containing Pendant Acid Groups. [Link]

Sources

- 1. Methyl 3,5-diaminobenzoate | C8H10N2O2 | CID 7010431 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. METHYL 3,5-DIAMINOBENZOATE CAS#: 1949-55-9 [m.chemicalbook.com]

- 4. Methyl 3,5-diaminobenzoate, 99% | Fisher Scientific [fishersci.ca]

- 5. studysmarter.co.uk [studysmarter.co.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. byjus.com [byjus.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. who.int [who.int]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 13. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

A-Z Guide to the Synthesis of Methyl 3,5-diaminobenzoate from 3,5-dinitrobenzoic acid

An In-depth Technical Guide for Chemical Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of Methyl 3,5-diaminobenzoate, a valuable building block in the pharmaceutical and materials science industries.[1][2][3] The synthesis begins with the readily available 3,5-dinitrobenzoic acid and involves a two-step process: esterification followed by the reduction of the nitro groups. This document will delve into the mechanistic underpinnings of these transformations, provide detailed experimental protocols, and discuss the critical aspects of process safety and product characterization.

Strategic Overview: The Synthetic Pathway

The conversion of 3,5-dinitrobenzoic acid to Methyl 3,5-diaminobenzoate is a strategic process designed for efficiency and yield. The carboxylic acid functionality of the starting material can interfere with certain reduction methods. Therefore, a prudent approach involves first protecting the carboxylic acid as a methyl ester. This initial esterification step is followed by the simultaneous reduction of both nitro groups to amines, yielding the final product.

Caption: Overall synthetic route from 3,5-dinitrobenzoic acid.

Part 1: Esterification of 3,5-Dinitrobenzoic Acid

The initial step in this synthesis is the conversion of 3,5-dinitrobenzoic acid to its methyl ester. The Fischer esterification is a classic and reliable method for this transformation.[4] This acid-catalyzed reaction involves the treatment of the carboxylic acid with an excess of methanol.

Mechanistic Insight

The Fischer esterification proceeds via a nucleophilic acyl substitution mechanism. The protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst (typically sulfuric acid) activates the carbonyl group towards nucleophilic attack by methanol. The subsequent elimination of a water molecule yields the ester.

Experimental Protocol: Fischer Esterification

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3,5-Dinitrobenzoic acid | 212.12 | 10.0 g | 0.047 |

| Methanol | 32.04 | 80 mL | - |

| Concentrated Sulfuric Acid | 98.08 | 1 mL | - |

Procedure:

-

To a 250 mL round-bottom flask containing a magnetic stir bar, add 3,5-dinitrobenzoic acid (10.0 g, 0.047 mol) and methanol (80 mL).[4]

-

With gentle stirring, carefully add concentrated sulfuric acid (1 mL) to the suspension.[4]

-

Equip the flask with a reflux condenser and heat the mixture to reflux for 1-2 hours.[4]

-

After cooling to room temperature, pour the reaction mixture into a beaker containing ice water (approximately 400 mL).[4]

-

Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.

-

Recrystallize the crude product from methanol to obtain pure Methyl 3,5-dinitrobenzoate.

Part 2: Reduction of Methyl 3,5-dinitrobenzoate

The reduction of the two nitro groups on the aromatic ring to primary amines is the crucial final step. Several methods can be employed for this transformation, each with its own advantages and considerations.

Method A: Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for the reduction of nitroarenes.[5] This process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C), and a source of hydrogen.[5]

Mechanism: The reaction occurs on the surface of the catalyst. The nitro compound and hydrogen are adsorbed onto the metal surface, where the nitro groups are sequentially reduced to the corresponding amines.

Caption: Workflow for catalytic hydrogenation.

Experimental Protocol:

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Methyl 3,5-dinitrobenzoate | 226.15 | 5.0 g | 0.022 |

| 10% Palladium on Carbon (Pd/C) | - | 0.5 g | - |

| Methanol or Ethanol | - | 100 mL | - |

| Hydrogen Gas | 2.02 | - | - |

Procedure:

-

In a hydrogenation vessel, dissolve Methyl 3,5-dinitrobenzoate (5.0 g, 0.022 mol) in methanol or ethanol (100 mL).

-

Carefully add 10% Pd/C (0.5 g) to the solution.

-

Seal the vessel and purge with nitrogen, followed by hydrogen.

-

Pressurize the vessel with hydrogen to 3-4 MPa and heat to 50-60 °C with vigorous stirring.[6]

-

Monitor the reaction by observing the cessation of hydrogen uptake.

-

After the reaction is complete, cool the vessel, and carefully vent the hydrogen.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the product by recrystallization.

Method B: Metal-Acid Reduction

A classic and cost-effective alternative to catalytic hydrogenation is the use of a metal in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl).[5][7][8]

Mechanism: In this reaction, the metal acts as the reducing agent, transferring electrons to the nitro groups in a stepwise fashion.[7][8][9] The acidic medium provides the protons necessary for the formation of water as a byproduct. The reaction proceeds through nitroso and hydroxylamine intermediates.[7][8]

Experimental Protocol:

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Methyl 3,5-dinitrobenzoate | 226.15 | 5.0 g | 0.022 |

| Tin (Sn), granular | 118.71 | 15.7 g | 0.132 |

| Concentrated Hydrochloric Acid | 36.46 | 35 mL | - |

| Sodium Hydroxide Solution (e.g., 6M) | 40.00 | As needed | - |

Procedure:

-

In a round-bottom flask, suspend Methyl 3,5-dinitrobenzoate (5.0 g, 0.022 mol) and granular tin (15.7 g, 0.132 mol) in ethanol (50 mL).

-

Cool the mixture in an ice bath and slowly add concentrated hydrochloric acid (35 mL), ensuring the temperature remains below 50 °C.

-

After the addition is complete, heat the mixture to reflux for 2-3 hours.

-

Cool the reaction mixture and carefully neutralize it with a concentrated sodium hydroxide solution until the tin salts precipitate.

-

Extract the product into an organic solvent such as ethyl acetate.

-

Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Method C: Sodium Dithionite Reduction

Sodium dithionite (Na₂S₂O₄) is a mild and selective reducing agent for aromatic nitro compounds.[10][11][12] This method is particularly useful when other sensitive functional groups are present.[11][12]

Mechanism: The reduction with sodium dithionite is believed to occur via a single-electron transfer mechanism.[11] In an aqueous solution, the dithionite ion is in equilibrium with the sulfur dioxide radical anion (•SO₂⁻), which is the active reducing species.[11]

Experimental Protocol:

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Methyl 3,5-dinitrobenzoate | 226.15 | 5.0 g | 0.022 |

| Sodium Dithionite (85%) | 174.11 | ~23 g | ~0.11 |

| Water | 18.02 | 100 mL | - |

| Organic Solvent (e.g., Ethyl Acetate) | 88.11 | As needed | - |

Procedure:

-

Dissolve Methyl 3,5-dinitrobenzoate (5.0 g, 0.022 mol) in a suitable organic solvent (e.g., ethyl acetate).

-

In a separate flask, prepare a solution of sodium dithionite (~23 g, ~0.11 mol) in water (100 mL).

-

Slowly add the aqueous sodium dithionite solution to the solution of the nitro compound with vigorous stirring.[11]

-

Stir the biphasic mixture at room temperature until the reaction is complete (monitor by TLC).

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.[11]

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the product as needed.

Product Characterization

The final product, Methyl 3,5-diaminobenzoate, should be characterized to confirm its identity and purity.

Physical Properties:

| Property | Value |

| Appearance | Off-white to light brown solid |

| Molecular Formula | C₈H₁₀N₂O₂ |

| Molar Mass | 166.18 g/mol |

| Melting Point | ~110-114 °C |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl ester protons.

-

¹³C NMR: The carbon NMR will confirm the presence of the expected number of carbon atoms in their respective chemical environments.

-

IR Spectroscopy: The infrared spectrum will show characteristic absorption bands for the N-H stretches of the amine groups, the C=O stretch of the ester, and the aromatic C-H and C=C bonds.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the mass of the product.

Safety and Handling

3,5-Dinitrobenzoic Acid:

-

Hazards: Harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[13][14]

-

Precautions: Avoid breathing dust.[13][14] Wear protective gloves, eye protection, and face protection.[14][15] Use only in a well-ventilated area.[15][16]

Catalytic Hydrogenation:

-

Hazards: Hydrogen gas is highly flammable and can form explosive mixtures with air. The palladium catalyst is pyrophoric when dry and exposed to air.

-

Precautions: Conduct the reaction in a well-ventilated fume hood, away from ignition sources. Handle the catalyst under an inert atmosphere or as a wet paste.

Metal-Acid Reduction:

-

Hazards: Concentrated acids are corrosive. The reaction can be exothermic.

-

Precautions: Wear appropriate personal protective equipment, including acid-resistant gloves and safety goggles. Perform the reaction in a fume hood and add reagents slowly with cooling.

Sodium Dithionite:

-

Hazards: Can be self-heating and may catch fire. Harmful if swallowed.

-

Precautions: Keep away from heat and combustible materials. Handle in a well-ventilated area.

General Precautions: Always consult the Safety Data Sheet (SDS) for all chemicals before use.[13][14][15][16][17]

References

- Park, K. K., Lee, C. W., & Choi, S. Y. (1992). Chemoselective Reduction of Nitroarenes and Nitroalkanes by Sodium Dithionite Using Octylviologen as an Electron Transfer Catalyst. Journal of the Chemical Society, Perkin Transactions 1, (5), 601.

-

Organic Chemistry Portal. (n.d.). Sodium Hydrosulfite, Sodium Dithionite. Retrieved from [Link]

-

Fiveable. (n.d.). Sodium Dithionite Definition. Retrieved from [Link]

-

Chemistry Stack Exchange. (2017). Can sodium dithionite reduce the nitro group of 2-nitrobenzoic acid?. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Aromatic Reactions: Reduction of Nitrobenzene to Aniline with Tin and HCl (Sn/HCl). Retrieved from [Link]

-

ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Sn2+ reduction. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (2015). Esterification of 3,5-dinitrobenzoic acid with 2- hydroxyethyl methacrylate polymers. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]

-

ScienceMadness Discussion Board. (2011). Nitroaromatic Reduction w/Sn. Retrieved from [Link]

-

Homework.Study.com. (n.d.). In making the 3,5-dinitrobenzoate ester derivative, what compounds could be present besides the.... Retrieved from [Link]

-

askIITians. (2025). Reduction of aromatic nitro compounds using Sn and HCl gives:. Retrieved from [Link]

- Google Patents. (n.d.). Catalytic hydrogenation preparation method of 3,5-diaminobenzoic acid.

-

King Fahd University of Petroleum & Minerals. (2025). Synthesis of methyl 3,5-diaminobenzoate to develop polyamide thin film composite membrane for investigating the impact of in-situ methyl hydrolysis on its permeate flux and sulfate rejection. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of 3,5-diaminobenzoic acid.

-

Loba Chemie. (n.d.). 3,5-DINITROBENZOIC ACID FOR SYNTHESIS Safety Data Sheet. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 3,5-dinitrobenzoic acid. Retrieved from [Link]

-

Dissertation. (n.d.). Synthesis of 3,5-Diamino-Benzoic Acid and Used in Dye. Retrieved from [Link]

-

Truman ChemLab. (2017). Fischer Esterification of 3-ntrobenzoic acid. Retrieved from [Link]

-

Journal of the American Chemical Society. (n.d.). THE IDENTIFICATION OF PHENOLS AS THE ESTERS OF 3,5-DINITROBENZOIC ACID. Retrieved from [Link]

- Google Patents. (n.d.). Method for synthesizing 3,5-diamido benzoic acid by industrial continuous hydrogenation.

-

ResearchGate. (2021). Synthesis of 3,5-diaminobenzoic acid containing crosslinked porous polyamine resin as a new adsorbent for efficient removal of cationic and anionic dyes from aqueous solutions. Retrieved from [Link]

-

GISSMO NMR. (n.d.). Methyl 3-aminobenzoate. Retrieved from [Link]

-

Supporting Information. (n.d.). General experimental details. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air. Retrieved from [Link]

-

ResearchGate. (2025). Hydrogenation on palladium-containing granulated catalysts - 3. Synthesis of aminobenzimidazoles by catalytic hydrogenation of dinitroanilines. Retrieved from [Link]

-

Sciencemadness.org. (2016). Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate. Retrieved from [Link]

-

MDPI. (n.d.). Selective Hydrogenation of m-Dinitrobenzene to m-Nitroaniline over Ru-SnOx/Al2O3 Catalyst. Retrieved from [Link]

-

ResearchGate. (2022). The crystal structure of methyl 3,5-diaminobenzoate, C8H10N2O2. Retrieved from [Link]

-

National Institutes of Health. (2023). One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. Retrieved from [Link]

Sources

- 1. Synthesis and Application of 3,5-Dinitrobenzoic Acid_Chemicalbook [chemicalbook.com]

- 2. pure.kfupm.edu.sa [pure.kfupm.edu.sa]

- 3. researchgate.net [researchgate.net]

- 4. chemlab.truman.edu [chemlab.truman.edu]

- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 6. CN104003892A - Catalytic hydrogenation preparation method of 3,5-diaminobenzoic acid - Google Patents [patents.google.com]

- 7. orgosolver.com [orgosolver.com]

- 8. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]

- 9. Sciencemadness Discussion Board - Nitroaromatic Reduction w/Sn - Powered by XMB 1.9.11 [sciencemadness.org]

- 10. Sodium Hydrosulfite, Sodium Dithionite [organic-chemistry.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. fiveable.me [fiveable.me]

- 13. elementalmicroanalysis.com [elementalmicroanalysis.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. 3,5-Dinitrobenzoic acid - Safety Data Sheet [chemicalbook.com]

- 16. lobachemie.com [lobachemie.com]

- 17. datasheets.scbt.com [datasheets.scbt.com]

A Guide to the Spectroscopic Characterization of Methyl 3,5-diaminobenzoate

This technical guide provides an in-depth analysis of the spectroscopic data for Methyl 3,5-diaminobenzoate (CAS No: 1949-55-9), a critical intermediate in organic synthesis and materials science. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural confirmation of this compound through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Methyl 3,5-diaminobenzoate, with its dual reactive amino groups and a methyl ester, serves as a versatile building block for a range of complex molecules and polymers, including specialized polyamides. Accurate and comprehensive characterization is paramount to ensure the purity and structural integrity of the material, which directly impacts the outcomes of subsequent synthetic steps and the properties of the final products. This guide offers a detailed interpretation of the spectroscopic data, grounded in established principles, to provide a self-validating framework for its identification.

Molecular Structure and Analytical Workflow

The structural elucidation of an organic compound like Methyl 3,5-diaminobenzoate relies on a synergistic approach where different spectroscopic techniques provide complementary pieces of information. NMR spectroscopy maps the carbon-hydrogen framework, IR spectroscopy identifies the functional groups present, and Mass Spectrometry determines the molecular weight and elemental composition.

Caption: Workflow for the structural confirmation of Methyl 3,5-diaminobenzoate.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, it provides detailed information about the chemical environment, connectivity, and number of unique atoms in a molecule.

Experimental Protocol: NMR Analysis

-

**Sample

A Technical Guide to the Applications of Methyl 3,5-Diaminobenzoate in Advanced Polymer Synthesis

Abstract: Methyl 3,5-diaminobenzoate (M35DAB) is a uniquely functionalized aromatic diamine that is garnering significant interest in the field of polymer chemistry. Its distinct molecular architecture, featuring meta-oriented amine groups and a reactive methyl ester moiety, provides a versatile platform for the synthesis of high-performance polymers with tailored properties. This guide delves into the core scientific principles and practical applications of M35DAB in the development of advanced aramids, polyimides, and polybenzoxazines. We will explore the causal relationships between the monomer's structure and the resulting polymer characteristics, such as enhanced solubility, thermal stability, and functionality. This document is intended for researchers and professionals in materials science, providing in-depth protocols, data analysis, and a forward-looking perspective on the potential of M35DAB-based polymers.

Introduction: The Strategic Value of Methyl 3,5-Diaminobenzoate (M35DAB)

In the pursuit of advanced polymers, the selection of monomers is of paramount importance. The properties of the final material are intrinsically linked to the chemical structure of its constituent building blocks. Methyl 3,5-diaminobenzoate (M35DAB) emerges as a strategic monomer due to its trifunctional nature. The two amine groups serve as primary sites for polymerization, while the methyl ester group acts as a latent carboxylic acid, offering a route for post-polymerization modification or influencing the polymer's physical properties.

The meta-phenylenediamine backbone is known for imparting good thermal stability and mechanical strength to polymers. However, the introduction of the methyl ester group at the 1-position significantly alters the polymer's characteristics. This "pendant" group disrupts the close packing of polymer chains, which can lead to improved solubility in organic solvents—a common challenge in the processing of rigid-rod aromatic polymers.[1][2] Furthermore, this ester group can be hydrolyzed to a carboxylic acid, providing a handle for further chemical reactions, such as cross-linking or grafting, or to introduce hydrophilicity.[3]

This guide will provide a comprehensive overview of the application of M35DAB in three major classes of high-performance polymers:

-

Aromatic Polyamides (Aramids): Leveraging M35DAB to create soluble, high-strength, and functional aramids.

-

Polyimides: Incorporating M35DAB to enhance the processability and introduce functionality into these thermally robust materials.

-

Polybenzoxazines: Utilizing M35DAB as a precursor for novel benzoxazine monomers leading to high-performance thermosets.

We will explore the synthesis, structure-property relationships, and potential applications of these M35DAB-based polymers, supported by detailed experimental protocols and characterization data.

M35DAB in Aromatic Polyamides (Aramids): Enhancing Processability and Functionality

Aromatic polyamides, or aramids, are renowned for their exceptional thermal stability and mechanical properties. However, their applications are often limited by their poor solubility, which complicates processing. The incorporation of M35DAB into the aramid backbone offers a compelling solution to this challenge.

The Impact of the Methyl Ester Group on Aramid Properties

The pendant methyl ester group of M35DAB introduces a kink in the polymer chain, disrupting the hydrogen bonding and chain packing that typically lead to high crystallinity and low solubility in conventional aramids. This results in polymers that are more readily soluble in aprotic polar solvents like N,N-dimethylacetamide (DMAc) and N-methyl-2-pyrrolidone (NMP).[1][2] This enhanced solubility is crucial for fabricating thin films, membranes, and coatings.[1]

Synthesis and Properties of M35DAB-Based Aramids

M35DAB can be polymerized with various aromatic diacid chlorides, such as isophthaloyl chloride (IPC) and terephthaloyl chloride (TPC), via low-temperature solution polycondensation.[2] The resulting aramids exhibit a favorable combination of high thermal stability and good mechanical strength, comparable to traditional aramids, but with the significant advantage of improved processability.

Table 1: Representative Properties of M35DAB-Containing Aramids

| Property | Value | Source |

| Glass Transition Temperature (Tg) | 270 - 295 °C | [1] |

| Thermal Decomposition Temp. (Td) | 440 - 470 °C | [1] |

| Tensile Strength | 107 - 114 MPa | [1] |

| Solubility | Soluble in DMAc, NMP, DMSO | [1][2] |

Application Focus: High-Performance Membranes

A significant application of M35DAB-based polyamides is in the fabrication of membranes for desalination and gas separation. The ester group can be hydrolyzed to a carboxylic acid, which can improve the hydrophilicity and antifouling properties of the membrane.[3] In a study, polyamide thin-film composite membranes were developed using M35DAB, where the in-situ hydrolysis of the methyl ester group led to a nearly two-fold enhancement in permeate flux in desalination experiments.[3]

Experimental Protocol: Synthesis of an M35DAB-Based Aramid

This protocol outlines the low-temperature solution polycondensation of M35DAB with isophthaloyl chloride.

Materials:

-

Methyl 3,5-diaminobenzoate (M35DAB)

-

Isophthaloyl chloride (IPC)

-

Anhydrous N,N-dimethylacetamide (DMAc)

-

Lithium Chloride (LiCl)

-

Methanol

-

Pyridine

Procedure:

-

In a flame-dried, nitrogen-purged flask equipped with a mechanical stirrer, dissolve M35DAB and LiCl in anhydrous DMAc.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of IPC in DMAc to the cooled diamine solution.

-

Allow the reaction to proceed at 0°C for 1 hour and then at room temperature for 3 hours.

-

Precipitate the resulting polymer by pouring the viscous solution into methanol.

-

Filter, wash the polymer thoroughly with hot water and methanol, and dry under vacuum at 100°C.[4]

Characterization:

-

FTIR: To confirm the formation of the amide linkage.

-

NMR: To elucidate the polymer structure.

-

GPC: To determine the molecular weight and molecular weight distribution.

-

TGA/DSC: To evaluate the thermal properties (decomposition temperature and glass transition temperature).[5]

M35DAB in Polyimides: A Gateway to Soluble and Functional High-Temperature Polymers

Polyimides are a class of polymers known for their outstanding thermal and chemical resistance, making them suitable for applications in aerospace and microelectronics.[6] However, their rigid backbone often leads to insolubility and high processing temperatures. The incorporation of M35DAB as a comonomer in polyimide synthesis can mitigate these issues.

Enhancing Solubility and Processability

Similar to its effect in aramids, the methyl ester group in M35DAB-containing polyimides disrupts chain packing, leading to enhanced solubility. This allows for the solution casting of polyimide films and coatings. New polyimides synthesized from diamine monomers bearing methyl ester groups have shown improved solubility.[7]

Synthesis of M35DAB-Based Polyimides

The synthesis of polyimides from M35DAB typically follows a two-step process. First, M35DAB is reacted with a dianhydride (e.g., pyromellitic dianhydride, PMDA) in a polar aprotic solvent to form a soluble poly(amic acid) precursor. This precursor is then thermally or chemically cyclized to the final polyimide.

Diagram 1: Two-Step Synthesis of M35DAB-Based Polyimide

Caption: General workflow for synthesizing M35DAB-based polyimides.

Application Focus: Gas Separation Membranes

The carboxylic acid groups that can be generated from the hydrolysis of the methyl ester in M35DAB-containing polyimides can be exploited in gas separation applications.[8] The presence of these polar groups can influence the gas permeability and selectivity of the resulting membranes. Studies on copolyimides containing 3,5-diaminobenzoic acid (the hydrolyzed form of M35DAB) have shown that the carboxylic acid content affects the gas permeation properties.[8]

M35DAB in Polybenzoxazines: Crafting Novel Thermosets

Polybenzoxazines are a class of phenolic resins that exhibit excellent thermal and mechanical properties, near-zero shrinkage upon curing, and low water absorption. The synthesis of benzoxazine monomers typically involves the reaction of a phenol, a primary amine, and formaldehyde. M35DAB can be used as the amine component to create novel benzoxazine monomers with latent functionality.

Synthesis of M35DAB-Derived Benzoxazine Monomers

M35DAB can be reacted with a phenol (e.g., bisphenol-A) and formaldehyde to synthesize a bis-benzoxazine monomer. The resulting monomer contains two polymerizable benzoxazine rings and two methyl ester groups.

Curing and Properties of M35DAB-Based Polybenzoxazines

Upon heating, the benzoxazine rings undergo ring-opening polymerization to form a highly cross-linked polybenzoxazine network.[9] The presence of the methyl ester groups in the cross-linked network provides opportunities for post-curing modifications. These thermosets are expected to exhibit high thermal stability and char yield, characteristic of polybenzoxazines.

Diagram 2: Curing of M35DAB-Derived Benzoxazine Monomer

Caption: Thermal curing process of a M35DAB-based benzoxazine monomer.

Potential Applications

The resulting polybenzoxazine thermosets could find applications as high-performance adhesives, composites, and electronic encapsulants. The ability to functionalize the network through the ester groups could be used to enhance adhesion to various substrates or to modify the dielectric properties of the material.

Conclusion and Future Outlook

Methyl 3,5-diaminobenzoate is a highly versatile and valuable monomer for the synthesis of advanced polymers. Its unique structure allows for the creation of high-performance aramids, polyimides, and polybenzoxazines with enhanced processability and tailored functionality. The ability to introduce a pendant methyl ester group provides a powerful tool for polymer chemists to overcome the limitations of traditional high-performance polymers and to design materials with novel properties and applications.

Future research in this area will likely focus on exploring the full potential of the ester functionality for post-polymerization modifications, developing novel copolymers incorporating M35DAB, and scaling up the synthesis of these promising materials for industrial applications. The continued investigation into M35DAB-based polymers holds the promise of significant advancements in the fields of materials science and engineering.

References

- Solubility of aramids manufactured in this study. (n.d.). ResearchGate.

- Application Notes and Protocols: Synthesis of Highly Soluble Aramids Using 3,5-Diaminophenol. (n.d.). Benchchem.

- Baig, U., Waheed, A., Ahmad, H., et al. (n.d.). Synthesis of methyl 3,5-diaminobenzoate to develop polyamide thin film composite membrane for investigating the impact of in-situ methyl hydrolysis on its permeate flux and sulfate rejection. King Fahd University of Petroleum & Minerals.

- Preparation and Properties of Mechanically Robust, Colorless, and Transparent Aramid Films. (2021). MDPI.

- The synthetic route to obtain the polyimides include in the current work. (n.d.). ResearchGate.

- Synthesis and characterization of fluorinated polybenzoxazine material with low dielectric constant. (2003). Polymer.

- Synthesis and characterization of poly(3,5-diaminobenzoic acid) via enzymatic and oxidative polymerization and application in methylene blue adsorption. (2020). Journal of Molecular Structure.

- Effect of 3,5-Diaminobenzoic Acid Content, Casting Solvent, and Physical Aging on Gas Permeation Properties of Copolyimides Containing Pendant Acid Groups. (2011). Macromolecular Research.

- Highly Permeable Reverse Osmosis Membranes via Molecular Layer-by-Layer Deposition of Trimesoyl Chloride and 3,5-Diaminobenzoic Acid. (n.d.). NIH.

- Synthesis and characterization of new soluble aromatic polyamides based on 4-(1-adamantyl). (2000). Journal of Polymer Science Part A: Polymer Chemistry.

- Synthesis, characterization, and properties of a novel aromatic ester-based polybenzoxazine. (2020). RSC Advances.

- Polyimides: Fundamentals and Applications. (n.d.).

- Advanced rheological and thermo-mechanical characterizations of polymers and materials. (2022). SPECIFIC POLYMERS.

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. pure.kfupm.edu.sa [pure.kfupm.edu.sa]

- 4. www2.ictp.csic.es [www2.ictp.csic.es]

- 5. specificpolymers.com [specificpolymers.com]

- 6. api.pageplace.de [api.pageplace.de]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, characterization, and properties of a novel aromatic ester-based polybenzoxazine - RSC Advances (RSC Publishing) [pubs.rsc.org]

reactivity of the amine groups in Methyl 3,5-diaminobenzoate

An In-Depth Technical Guide to the Reactivity of Amine Groups in Methyl 3,5-diaminobenzoate

Abstract

Methyl 3,5-diaminobenzoate (MDAB) is a pivotal chemical intermediate whose utility is defined by the nuanced reactivity of its dual amine functional groups. This guide provides a comprehensive analysis of the electronic and steric factors governing the behavior of these amine groups. We will explore the delicate interplay between the activating, ortho-para directing nature of one amino group and the deactivating, meta-directing influence of the methyl ester substituent. This document serves as a technical resource for researchers, chemists, and drug development professionals, offering field-proven insights into key transformations such as acylation, diazotization, and polymerization, supported by detailed experimental protocols and mechanistic diagrams.

Introduction: The Molecular Architecture of Methyl 3,5-diaminobenzoate

Methyl 3,5-diaminobenzoate, a derivative of aniline, presents a unique chemical landscape. Its structure features two primary amine groups positioned meta to each other and to a methyl ester group on an aromatic ring.[1][2] This specific arrangement is not accidental; it is the source of its versatile yet predictable reactivity, making it a valuable building block in the synthesis of complex molecules, from pharmaceuticals to high-performance polymers.[1][3] Understanding the factors that control the nucleophilicity and basicity of its amine groups is paramount to harnessing its synthetic potential.

This guide will deconstruct the reactivity of MDAB by examining the electronic contributions of its substituents and their impact on common chemical transformations.

Table 1: Physicochemical Properties of Methyl 3,5-diaminobenzoate

| Property | Value | Source |

| IUPAC Name | methyl 3,5-diaminobenzoate | [2] |

| CAS Number | 1949-55-9 | [2][4] |

| Molecular Formula | C₈H₁₀N₂O₂ | [2] |

| Molecular Weight | 166.18 g/mol | [2] |

| Melting Point | 131-134 °C | [4] |

| Appearance | Brown to black solid | [4] |

| Solubility | Insoluble in water | [4] |

The Electronic Tug-of-War: Unpacking Amine Reactivity

The reactivity of an aromatic amine is fundamentally tied to the availability of the nitrogen's lone pair of electrons. In aniline, this lone pair is delocalized into the benzene ring, making it less basic than aliphatic amines but a potent nucleophile and a strong ring activator for electrophilic aromatic substitution.[5] In MDAB, this is complicated by the presence of three substituents, each exerting its own electronic influence.

-

Amino Groups (-NH₂): As powerful activating groups, the amine functionalities donate electron density into the aromatic ring via resonance. They are ortho, para-directors.

-

Methyl Ester Group (-COOCH₃): This is a moderately deactivating group, withdrawing electron density from the ring through both inductive and resonance effects. It is a meta-director.

The two amine groups and the methyl ester are positioned meta to one another. This arrangement means the strong activating effect of one amine group primarily influences the positions ortho and para to it, while the deactivating effect of the ester group is also felt across the ring. The net result is a complex electronic environment. Electron-withdrawing groups generally decrease the basicity of anilines by destabilizing the conjugate acid.[5][6] Conversely, electron-donating groups increase basicity.[5][6] In MDAB, each amine group is influenced by another donating group and one withdrawing group, leading to a moderated reactivity compared to a simple aniline.

Caption: Electronic influences within Methyl 3,5-diaminobenzoate.

Key Chemical Transformations of the Amine Groups

The nucleophilic character of the amine groups is the primary driver of MDAB's reactivity, making it a substrate for a variety of important chemical reactions.

Acylation and Polyamide Formation

Acylation is a cornerstone reaction for primary amines. The lone pair on the nitrogen attacks the electrophilic carbonyl carbon of an acylating agent (e.g., an acid chloride or anhydride) to form an amide bond. This reaction is fundamental to the use of MDAB in polymer science.

A significant application is the synthesis of polyamide thin-film composite membranes for water desalination.[1][3] In a process known as interfacial polymerization, an aqueous solution of MDAB is reacted with an organic solution of a multi-functional acyl chloride, such as trimesoyl chloride (TMC). The reaction occurs at the interface of the two immiscible liquids, forming a highly cross-linked, dense polyamide layer.[3][7] The ester group in MDAB enhances the hydrophilicity of the resulting polymer, which can improve water permeance.[7]

Caption: Workflow for Interfacial Polymerization.

Experimental Protocol: Synthesis of a Polyamide Film

-

Rationale: This protocol demonstrates the reactivity of MDAB's amine groups in a classic interfacial polymerization reaction. The choice of immiscible solvents (water and an organic solvent like hexane) is critical to confine the reaction to the interface, allowing for the formation of a thin, uniform film. A base is often added to the aqueous phase to neutralize the HCl byproduct, driving the reaction to completion.

-

Methodology:

-

Prepare a 2% (w/v) aqueous solution of Methyl 3,5-diaminobenzoate. An acid scavenger such as sodium hydroxide may be added.

-

Prepare a 0.1% (w/v) solution of trimesoyl chloride (TMC) in a water-immiscible organic solvent (e.g., n-hexane).

-

Immerse a support material (e.g., a polysulfone ultrafiltration membrane) in the aqueous amine solution for 2 minutes.

-

Remove the support, drain excess solution, and gently remove remaining droplets from the surface.

-

Immerse the amine-saturated support into the organic TMC solution for 1 minute.

-

The polyamide film forms instantly at the interface.

-

Remove the newly formed composite membrane, wash with pure organic solvent to remove unreacted TMC, and heat-cure to complete the cross-linking process.

-

Diazotization and Azo Coupling